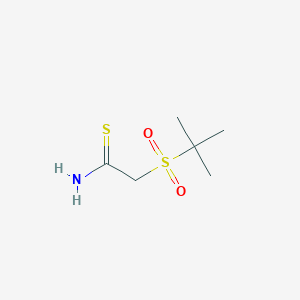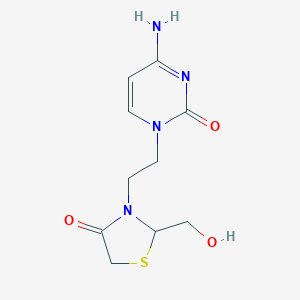
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-, also known as P4HB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. P4HB is a heterocyclic compound that contains a pyrimidinone ring with an amino group and a thiazolidinone group attached to it.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been shown to have a low toxicity profile and minimal side effects. In vitro studies have shown that 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can inhibit cancer cell proliferation and induce apoptosis. 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has also been shown to have antioxidant properties and can protect cells against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- is its versatility in various research fields. 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can be easily synthesized and modified to obtain derivatives with different properties. However, the limited solubility of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- in water can be a limitation for some experiments. Additionally, the lack of in vivo studies on 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-'s efficacy and toxicity is a limitation for its potential clinical applications.
将来の方向性
For 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- research include investigating its potential as a drug candidate for cancer treatment, exploring its role in protein folding and stabilization, and developing new methods for 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- synthesis and modification. In addition, in vivo studies on 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-'s efficacy and toxicity are needed to evaluate its potential clinical applications. Finally, the development of new formulations and delivery methods for 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can improve its solubility and bioavailability.
合成法
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- can be synthesized using various methods, including the reaction of 4-amino-2(1H)-pyrimidinone with 2-(2-formyl-4-oxo-3-thiazolidinyl)ethylamine in the presence of a catalyst. Another method involves the reaction of 4-amino-2(1H)-pyrimidinone with 2-(2-chloroacetyl-4-oxo-3-thiazolidinyl)ethylamine in the presence of a base. These methods have been optimized to obtain high yields and purity of 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-.
科学的研究の応用
2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has shown promising anticancer activity against various cancer cell lines. In materials science, 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been used as a building block for the synthesis of biodegradable polymers. In biochemistry, 2(1H)-Pyrimidinone, 4-amino-1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)- has been studied for its role in protein folding and stabilization.
特性
CAS番号 |
181507-36-8 |
|---|---|
分子式 |
C10H14N4O3S |
分子量 |
270.31 g/mol |
IUPAC名 |
3-[2-(4-amino-2-oxopyrimidin-1-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H14N4O3S/c11-7-1-2-13(10(17)12-7)3-4-14-8(16)6-18-9(14)5-15/h1-2,9,15H,3-6H2,(H2,11,12,17) |
InChIキー |
GDNFOYSNVGURSR-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=CC(=NC2=O)N |
正規SMILES |
C1C(=O)N(C(S1)CO)CCN2C=CC(=NC2=O)N |
同義語 |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]cytosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
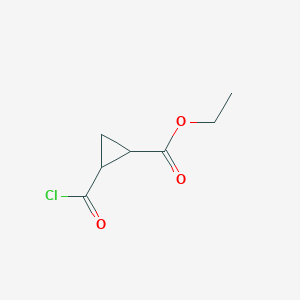
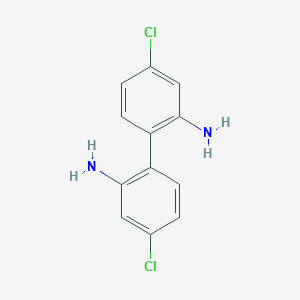
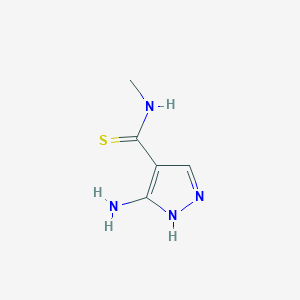
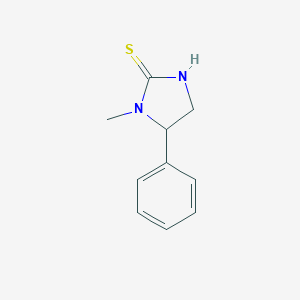

![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)
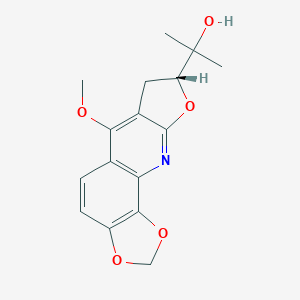
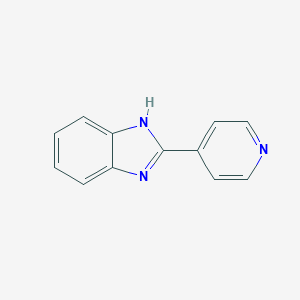

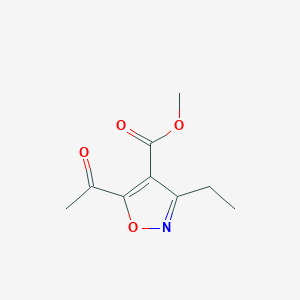
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
